REACTION_CXSMILES
|
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:23][CH:24]1[CH2:29][CH2:28][CH2:27][CH:26]([CH3:30])[NH:25]1>C(=O)(O)[O-].[Na+]>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10]([N:25]3[CH:26]([CH3:30])[CH2:27][CH2:28][CH2:29][CH:24]3[CH3:23])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
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Name
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|
Quantity
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2 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C(N1CC(C1)OS(=O)(=O)C)C1=CC=CC=C1
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Name
|
|
Quantity
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6.79 mL
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Type
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reactant
|
Smiles
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CC1NC(CCC1)C
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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C([O-])(O)=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture extracted with ethyl acetate (3×40 ml)
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Type
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CUSTOM
|
Details
|
The combined organic extracts were dried
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Type
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CUSTOM
|
Details
|
The organic solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue purified by flash column chromatography on silica gel eluting with methanol:dichloromethane (1:9, by volume)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1C(CCCC1C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |